

Technical Guide: Physical Properties of 3-Bromo-4-ethoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Bromo-4-ethoxybenzaldehyde**, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **3-Bromo-4-ethoxybenzaldehyde** are summarized below. These properties are crucial for handling, characterization, and use in synthetic protocols.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [2]
Molecular Weight	229.07 g/mol	[1] [2]
CAS Number	108373-05-3	[1] [3]
Appearance	White to light yellow crystalline solid/powder	[3]
Melting Point	70-74 °C	[3]
Purity (by GC)	Typically ≥97.0%	[3]
Solubility	Soluble in Methanol	[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of **3-Bromo-4-ethoxybenzaldehyde**.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[\[4\]](#)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle (if sample needs to be powdered)

Procedure:

- Sample Preparation: Ensure the **3-Bromo-4-ethoxybenzaldehyde** sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline solid in a mortar and pestle.[5]
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly. The final packed sample height should be 2-3 mm.[1][4] An improperly packed or excessive amount of sample can lead to an artificially broad melting range.[1]
- Measurement:
 - Insert the packed capillary tube into the designated slot in the melting point apparatus.[1]
 - For an initial, rapid determination, heat the sample quickly to find an approximate melting temperature.[4]
 - Allow the apparatus to cool to at least 15°C below the approximate melting point.
 - Prepare a fresh sample and heat it slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique used to separate volatile substances and is commonly employed to determine the purity of organic compounds.[\[6\]](#)

Objective: To quantify the purity of **3-Bromo-4-ethoxybenzaldehyde** by separating it from any volatile impurities.

Apparatus & Reagents:

- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[\[7\]](#)[\[8\]](#)
- Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like HP-5 or equivalent).
- High-purity carrier gas (e.g., Helium, Nitrogen).[\[8\]](#)[\[9\]](#)
- High-purity solvents (e.g., HPLC-grade Methanol or Dichloromethane) for sample preparation.
- Autosampler vials or syringes.

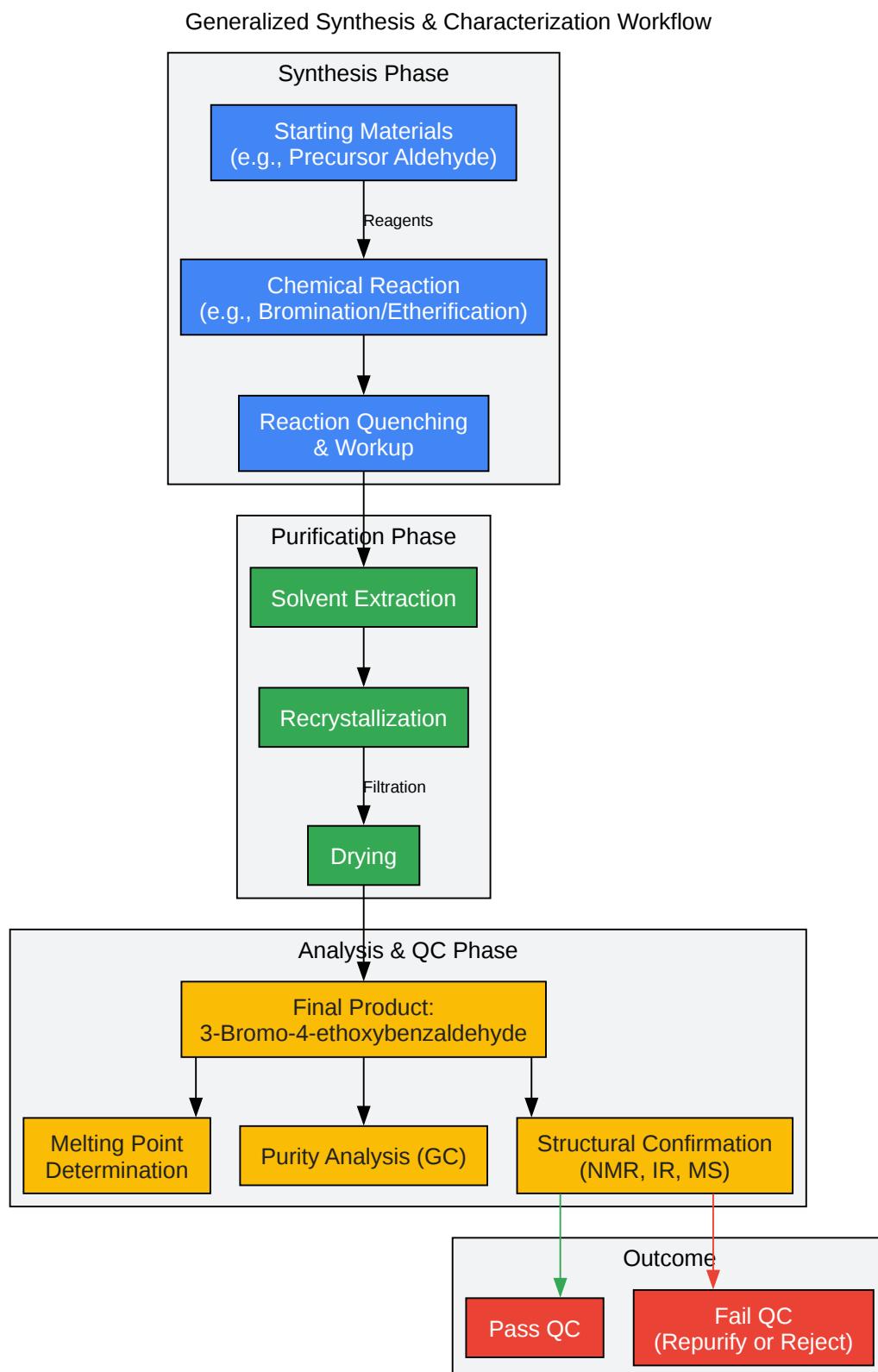
Procedure:

- Sample Preparation: Prepare a dilute solution of **3-Bromo-4-ethoxybenzaldehyde** in a suitable volatile solvent. A typical concentration is ~1 mg/mL. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Injection Port: Set the temperature high enough to ensure rapid vaporization of the sample without causing thermal decomposition (e.g., 250°C).
 - Column Oven: Program the oven temperature. An isothermal method (constant temperature) may be sufficient, or a temperature ramp (e.g., starting at 60°C and increasing at 5-10°C/min to 250°C) can be used to ensure separation of components with different boiling points.[\[7\]](#)
 - Detector (FID): Set the detector temperature higher than the final oven temperature to prevent condensation (e.g., 300°C).[\[7\]](#)

- Carrier Gas Flow: Set a constant flow rate for the carrier gas.[7]
- Injection: Inject a small, precise volume of the prepared sample (typically 0.5-1.0 μL) into the GC system.[7][8]
- Data Acquisition: As the sample travels through the column, the components separate based on their boiling points and interaction with the stationary phase.[8][9] The detector generates a signal as each component elutes, producing a chromatogram with peaks corresponding to each substance.
- Analysis:
 - The primary peak in the chromatogram will correspond to **3-Bromo-4-ethoxybenzaldehyde**.
 - Purity is calculated based on the relative peak areas. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a substituted benzaldehyde, such as **3-Bromo-4-ethoxybenzaldehyde**. This process ensures the final product meets the required identity and purity specifications.

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Caption: Workflow for Synthesis, Purification, and Quality Control Analysis.

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